N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of indole, thiazole, and trimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazole ring and the trimethoxyphenyl group. Common reagents used in these reactions include bromine, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, facilitated by reagents such as trifluoroethanol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as trifluoroethanol. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The indole and thiazole rings can interact with enzymes and receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate: This compound shares the indole core but differs in the substituents attached to it.
Ethyl acetoacetate: Although structurally different, it undergoes similar types of chemical reactions, such as nucleophilic substitution.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is unique due to its combination of indole, thiazole, and trimethoxyphenyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H25N3O4S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C24H25N3O4S/c1-14-22(23(28)25-10-9-15-13-26-18-8-6-5-7-17(15)18)32-24(27-14)16-11-19(29-2)21(31-4)20(12-16)30-3/h5-8,11-13,26H,9-10H2,1-4H3,(H,25,28) |
InChI Key |
WQWKETRZYWPCJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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